

CAS number and molecular formula for Methyl prednisolone-16-carboxylate.

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Compound of Interest

Compound Name: *Methyl prednisolone-16-carboxylate*

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Technical Guide: Methyl Prednisolone-16-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl Prednisolone-16-Carboxylate**, a soft corticosteroid designed for potent local anti-inflammatory activity with reduced systemic side effects. This document details its chemical properties, synthesis, biological activity, and metabolic fate.

Chemical Identity and Properties

Methyl Prednisolone-16-Carboxylate, also known by its systematic name methyl 11 β ,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate, is a synthetic derivative of prednisolone. [1] The introduction of a metabolically labile methoxycarbonyl group at the C-16 position is a key feature of its design as an "antedrug". [2][3]

Table 1: Chemical Identifiers and Molecular Formula

Identifier	Value
Systematic Name	methyl 11 β ,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate
CAS Number	111802-47-2[1]
Molecular Formula	C23H30O7[1]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	418.48 g/mol	[1]
Parent Compound	Prednisolone-16-carboxylic acid	[4]
Parent Compound MW	404.5 g/mol	[4]

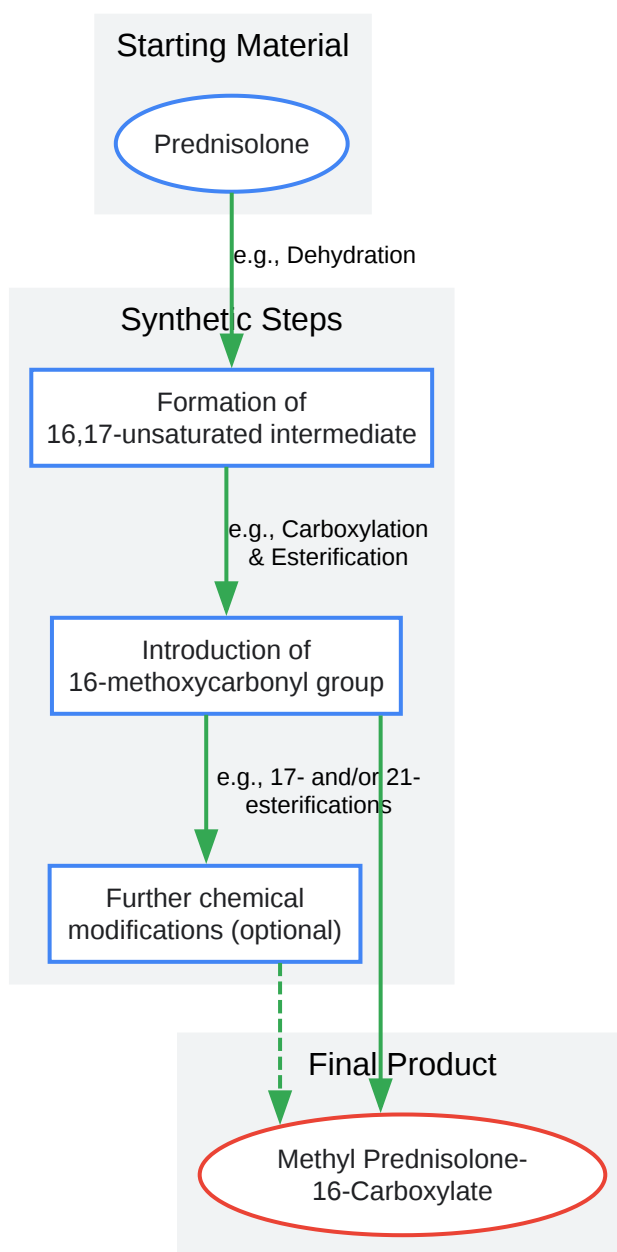
Note: Detailed experimental physicochemical properties such as melting point, boiling point, and solubility are not readily available in the public domain and would require experimental determination.

Synthesis and Experimental Protocols

The synthesis of **Methyl Prednisolone-16-Carboxylate** and its derivatives is based on the modification of prednisolone. The key strategic step involves the introduction of a carboxylate ester group at the C-16 position.[2][3]

General Synthesis Pathway

The synthesis of 16-carboxylate esters of prednisolone is achieved through key intermediates such as 16,17-unsaturated corticosteroids.[3] A generalized workflow for the synthesis is outlined below.



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Caption: Generalized synthesis workflow for **Methyl Prednisolone-16-Carboxylate**.

Experimental Protocol for Anti-inflammatory Activity Assay (Croton Oil-Induced Ear Edema Model)

This in vivo bioassay is commonly used to evaluate the topical anti-inflammatory potency of corticosteroids.[2][5]

- **Animal Model:** Male Sprague-Dawley rats are typically used.
- **Induction of Inflammation:** A solution of croton oil in an appropriate vehicle (e.g., acetone) is applied to the inner surface of one ear of each rat to induce edema. The other ear serves as a control.
- **Drug Application:** The test compound, **Methyl Prednisolone-16-Carboxylate**, and a reference standard (e.g., prednisolone) are dissolved in the croton oil solution at various concentrations and applied topically to the ears of different groups of rats.
- **Assessment of Edema:** After a specified period (e.g., 4-6 hours), the rats are euthanized, and a standardized section of each ear is punched out and weighed.
- **Calculation of Potency:** The anti-inflammatory effect is measured as the percentage inhibition of edema in the treated group compared to the control group (receiving only croton oil). The dose that causes 50% inhibition of edema (ID50) is calculated to determine the potency.

Biological Activity and Mechanism of Action

Methyl Prednisolone-16-Carboxylate is designed as a "soft steroid" or "antedrug," which is a pharmacologically active compound that undergoes predictable metabolism to an inactive form after exerting its therapeutic effect at the target site.^[2] This design aims to separate the local anti-inflammatory effects from systemic side effects.

Anti-inflammatory Potency

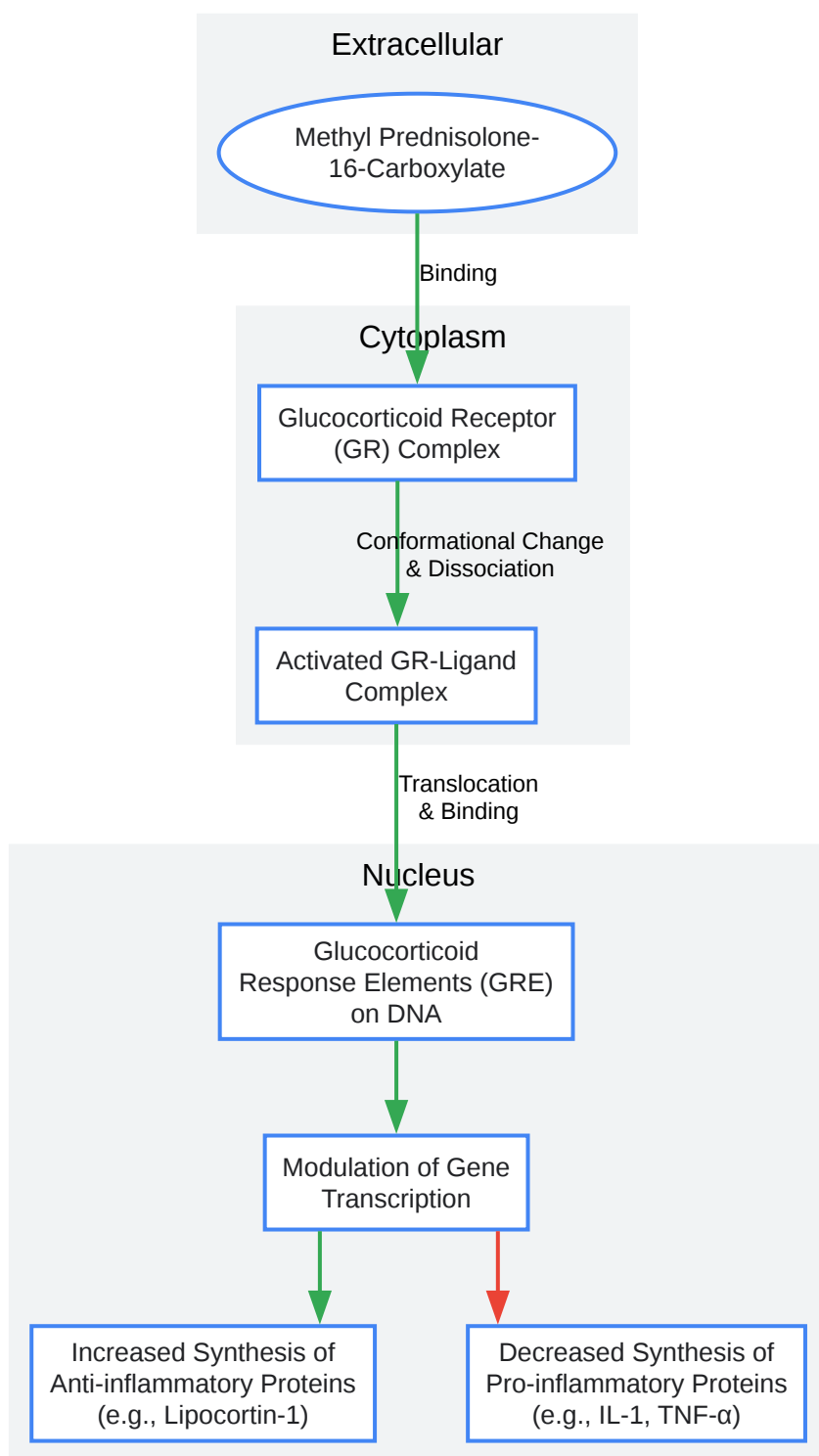
Studies have shown that Methyl 11 β ,17 α ,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 α -carboxylate (an isomer of the target compound) has significantly higher topical anti-inflammatory activity compared to its parent compound, prednisolone.^{[2][5]} In the croton oil-induced ear edema assay, it was found to be 14 times more potent than prednisolone.^[2] This enhanced local activity is a key advantage of this class of compounds.

Table 3: Comparative Topical Anti-inflammatory Activity

Compound	Relative Potency (vs. Prednisolone)	Bioassay Model
Prednisolone	1	Croton oil ear edema
Methyl Prednisolone-16 α -carboxylate	14	Croton oil ear edema[2]
Methyl Prednisolone-16 α -carboxylate	5.5	Cotton pellet granuloma[5]

Mechanism of Action and Signaling Pathway

The anti-inflammatory action of **Methyl Prednisolone-16-Carboxylate**, like other corticosteroids, is mediated through its interaction with glucocorticoid receptors (GR).



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Caption: General signaling pathway for glucocorticoid anti-inflammatory action.

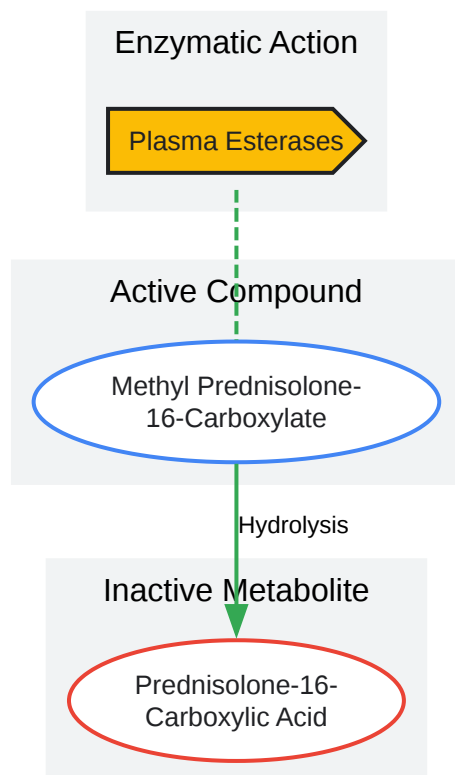
Upon diffusing into the target cell, the steroid binds to the cytosolic glucocorticoid receptor, leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory cytokines.

Metabolism and Pharmacokinetics

The key to the improved safety profile of **Methyl Prednisolone-16-Carboxylate** is its rapid metabolism to an inactive carboxylic acid metabolite upon entering systemic circulation.[6]

Metabolic Pathway: Hydrolysis

The ester linkage at the C-16 position is susceptible to hydrolysis by esterases present in plasma and other tissues.[7] This metabolic conversion is a detoxification pathway that deactivates the molecule.



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Caption: Metabolic inactivation of **Methyl Prednisolone-16-Carboxylate** via hydrolysis.

In Vitro Hydrolysis Studies

The rate of hydrolysis of prednisolone ester derivatives has been studied in the plasma of different species. For instance, 16 α -methoxycarbonyl prednisolone was observed to be rapidly and completely hydrolyzed within one hour of incubation in rat and rabbit plasma, and within four hours in human plasma.^[7] This rapid inactivation is consistent with the antedrug concept and supports the potential for a wider therapeutic window with reduced systemic side effects.

Table 4: In Vitro Plasma Hydrolysis of 16 α -Methoxycarbonyl Prednisolone

Species	Time for Complete Hydrolysis
Rat	< 1 hour ^[7]
Rabbit	< 1 hour ^[7]
Human	< 4 hours ^[7]

Conclusion

Methyl Prednisolone-16-Carboxylate represents a promising approach in the development of safer corticosteroids. Its design as a soft steroid, with high local anti-inflammatory potency and rapid systemic inactivation through hydrolysis, offers the potential for effective treatment of inflammatory conditions with a minimized risk of the adverse effects commonly associated with conventional corticosteroids. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound.

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